
azane
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Overview
Description
Azane, systematically named by the International Union of Pure and Applied Chemistry (IUPAC) as NH₃ (ammonia), is a colorless gas with a pungent odor and trigonal pyramidal geometry due to three N-H bonds and a lone electron pair on nitrogen . It is a weak base (pKₐ ≈ 9.25) and a critical precursor in industrial processes, including fertilizer production, refrigeration, and chemical synthesis. This compound’s reactivity stems from its lone pair, enabling hydrogen bonding and coordination chemistry. Its detection in biological systems, such as bacterial metabolism, has also been documented via dimer formation in volatile metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azane can be synthesized through several methods:
Haber Process: This is the most common industrial method for producing this compound. It involves the direct combination of nitrogen and hydrogen gases under high pressure (around 200 atmospheres) and high temperature (approximately 450°C) in the presence of an iron catalyst. The reaction is as follows[ N_2 (g) + 3H_2 (g) \rightarrow 2NH_3 (g) ]
Decomposition of Ammonium Salts: On a smaller scale, this compound can be produced by heating ammonium salts with a strong base such as calcium hydroxide[ 2NH_4Cl + Ca(OH)_2 \rightarrow 2NH_3 + 2H_2O + CaCl_2 ]
Industrial Production Methods
The Haber process is the primary industrial method for this compound production. The process involves several steps:
Scrubbing: Removal of impurities from nitrogen and hydrogen gases.
Compression: Compressing the purified gases to high pressure.
Catalytic Reaction: Passing the compressed gases over an iron catalyst at high temperature and pressure to produce this compound.
Cooling and Separation: Cooling the reaction mixture to liquefy this compound, which is then separated from unreacted gases.
Chemical Reactions Analysis
Azane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce nitrogen gas and water. For example[ 4NH_3 + 3O_2 \rightarrow 2N_2 + 6H_2O ]
Reduction: this compound can act as a reducing agent, reducing metal oxides to metals. For example[ 3CuO + 2NH_3 \rightarrow 3Cu + 3H_2O + N_2 ]
Substitution: this compound can react with halogens to form halides. For example[ NH_3 + Cl_2 \rightarrow NH_2Cl + HCl ]
Common reagents used in these reactions include oxygen, metal oxides, and halogens. The major products formed from these reactions are nitrogen gas, water, and various metal compounds .
Scientific Research Applications
Azanes are inorganic compounds consisting only of hydrogen and nitrogen atoms, with all single bonds and a general chemical formula of NnHn+2 . The simplest this compound is ammonia (NH3), and there is no limit to the number of linked nitrogen atoms in the molecule . Azanes are known for their reactivity and significant biological activity, making them useful as functional groups within molecules . Due to the limited information on the applications of this compound, the search results also provide information on ammonia and a related compound, ALC-0159.
Applications of this compound and Related Compounds
- Ammonia (NH3)
- ALC-0159 (this compound;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide)
- Drug Delivery Systems: ALC-0159 is a synthetic compound that enhances the bioavailability and solubility of therapeutic agents. It is a component of the Pfizer-BioNTech SARS-CoV-2 mRNA vaccine.
- Lipid Nanoparticle Formation: ALC-0159 facilitates the transport of hydrophobic drugs and nucleic acids across biological membranes through the formation of lipid nanoparticles.
- Prolonged Circulation Times: ALC-0159 extends circulation times in biological systems, which enhances the therapeutic efficacy of co-administered drugs.
- In Vitro and In Vivo Transfection: ALC-0159 is used in both in vitro and in vivo transfection of DNA, RNA, and other negatively charged molecules.
- Electrolytic Water
Case Studies and Research Findings
- ALC-0159 in mRNA Vaccine Delivery: A study showed that lipid nanoparticles formulated with ALC-0159 could effectively deliver mRNA vaccines in vivo, which resulted in enhanced stability and immune response.
- ALC-0159 in Anticancer Activity: Research has shown that formulations containing ALC-0159 exhibit improved cytotoxicity against cancer cell lines because of better drug solubilization and targeted delivery.
Comparative Analysis of ALC-0159 and Similar Compounds
Compound Name | Chemical Structure | Unique Features |
---|---|---|
ALC-0159 | C33H70N2O3 | PEGylated lipid conjugate enhancing drug solubility |
Methoxypolyethylene glycol N,N-di(tetradecyl)acetamide | C33H67NO3 | Similar PEGylation but varies in alkyl chain length |
Dodecylamine N,N-di(tetradecyl)acetamide | C28H59N2O | Lacks the PEG component, affecting solubility |
Mechanism of Action
Azane exerts its effects through several mechanisms:
Biological Processes: In biological systems, this compound is converted to ammonium ions, which are incorporated into amino acids and nucleotides. This process is catalyzed by enzymes such as glutamine synthetase.
Chemical Reactions: this compound acts as a nucleophile in many chemical reactions, donating its lone pair of electrons to form bonds with electrophiles.
Comparison with Similar Compounds
Azane vs. Ammonium (NH₄⁺)
Chemical Structure :
- This compound (NH₃) : Trigonal pyramidal with a lone pair on nitrogen.
- Ammonium (NH₄⁺) : Tetrahedral, formed by protonation of NH₃, lacking a lone pair .
Properties :
- Basicity : NH₃ is a weak base, while NH₄⁺ is its conjugate acid.
- State : NH₃ is gaseous at room temperature; NH₄⁺ exists as an ion in salts (e.g., NH₄Cl).
This compound vs. Hydrazine (N₂H₄)
Chemical Structure :
- Hydrazine : Two NH₂ groups linked by a single N-N bond, adopting a gauche conformation.
Properties :
- Basicity : Less basic (pKₐ ≈ 8.1) than NH₃ due to electron-withdrawing N-N bond.
- Redox Behavior : Strong reducing agent, used in rocket propellants and corrosion inhibitors.
This compound vs. Phosphazanes
Phosphazanes are phosphorus-nitrogen compounds with cyclic (e.g., cyclodiphosphazanes) or linear structures. Key variants include:
Cyclodiphosph(III)azanes
Structure : P₂N₂ rings with phosphorus in +3 oxidation state, e.g., [(2-py)NHP(µ-NtBu)]₂ .
Properties :
- Anion Binding : Superior to organic receptors (e.g., thioureas), with chloride binding affinity 10–100× stronger due to polarized N-H groups and metal coordination .
- Stability : Resistant to hydrolysis and oxidation when metal-coordinated.
Applications : Anion transport in lipid bilayers, catalysis, and flame-retardant additives in polyurethane coatings .
Cyclodiphosph(V)azanes
Structure : Oxidized P₂N₂ rings with phosphorus in +5 oxidation state, e.g., cis-Se-oxidized derivatives .
Properties :
- Supramolecular Chemistry : Robust hydrogen-bonding motifs (R2₁(8) synthons) and halogen-bond acceptors (e.g., P=Se⋯Br interactions) .
- Thermal Stability : Enhanced stability for high-temperature applications.
Applications : Flame retardants in polyurethane varnishes, insecticidal coatings, and crystal engineering .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Research Findings on Phosphazanes
Biological Activity
Azanes, commonly known as amines or ammonia derivatives, exhibit significant biological activity due to their reactive nature and the presence of nitrogen functional groups. This article delves into various aspects of azane compounds, particularly focusing on their biological activities, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects.
Overview of this compound Compounds
Azanes can be classified as simple amines, such as ammonia (NH₃), or more complex derivatives that include various functional groups. Their chemical structure allows them to interact with biological systems effectively, making them valuable in medicinal chemistry and drug development .
Biological Activities
1. Antimicrobial Activity
Azines have been extensively studied for their antimicrobial properties against a range of pathogens, including bacteria and fungi. A literature survey identified several azine derivatives with notable antibacterial and antifungal activities.
- Table 1: Antimicrobial Activity of Selected Azine Derivatives
The azine derivatives often disrupt bacterial cell walls or interfere with DNA binding, leading to effective microbial inhibition .
2. Anticancer Activity
Recent studies have highlighted the potential of azines in cancer therapy. Certain azine derivatives have shown cytotoxic effects against various cancer cell lines.
- Case Study: Azine Derivatives in Cancer Treatment
A study demonstrated that specific azine compounds induced apoptosis in human breast cancer cells (MCF-7). The compounds were found to inhibit cell proliferation significantly and promote cell cycle arrest at the G2/M phase .
3. Anti-inflammatory Effects
this compound compounds also exhibit anti-inflammatory properties, which are beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Mechanism of Action
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Research Findings
Recent research has focused on synthesizing novel azine derivatives with enhanced biological activities through structural modifications. For example, hybrid structures combining azine frameworks with other pharmacophores have shown improved efficacy against resistant strains of bacteria .
4. Other Therapeutic Applications
Azines have been investigated for various other therapeutic effects, including:
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for azane derivatives in laboratory settings?
this compound derivatives, including ammonia (NH₃) and its analogs, require controlled reaction conditions due to their reactivity. For example, ammonia synthesis via the Haber-Bosch process involves high-pressure catalysis (N₂ + 3H₂ → 2NH₃), but lab-scale methods may use hydrolysis of metal nitrides or reduction of nitro compounds. Purification often involves distillation under inert atmospheres to prevent decomposition. Researchers should prioritize reproducibility by documenting reaction parameters (temperature, pressure, stoichiometry) and validate yields via gravimetric analysis or gas chromatography .
Q. How can spectroscopic techniques be applied to characterize this compound’s molecular structure?
this compound’s planar structure and lone electron pair on nitrogen make it amenable to analysis via:
- NMR Spectroscopy : ¹H NMR detects hydrogen environments (e.g., NH₃ protons at ~1.5 ppm in D₂O).
- IR Spectroscopy : N-H stretching vibrations (3300–3500 cm⁻¹) and bending modes (1600 cm⁻¹) confirm amine groups.
- X-ray Crystallography : Resolves bond angles and spatial arrangement in crystalline derivatives. Cross-referencing spectral data with computational models (e.g., DFT calculations) enhances accuracy .
Q. What are the key thermodynamic properties of this compound that influence its reactivity?
this compound’s high polarity (due to N-H bonds) and lone-pair electron density drive its reactivity as a Lewis base. Key properties include:
- Basicity : pKa ~38 in water, making it a weak base.
- Boiling Point : −33.34°C (NH₃), influenced by hydrogen bonding.
- Solubility : High in polar solvents (e.g., water, ethanol). Researchers should use calorimetry to measure enthalpy changes during reactions and consult thermodynamic databases (e.g., NIST Chemistry WebBook) for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data for this compound across studies?
Discrepancies often arise from differences in experimental conditions (e.g., solvent purity, temperature calibration). A robust approach involves:
- Meta-Analysis : Systematically compare datasets from peer-reviewed studies, noting measurement techniques (e.g., isothermal titration calorimetry vs. computational estimates).
- Error Propagation Analysis : Quantify uncertainties in instrumentation and methodology.
- Replication Studies : Reproduce conflicting experiments under standardized conditions. Tools like the Cochrane Collaboration’s guidelines for systematic reviews ensure rigor .
Q. What experimental frameworks are suitable for analyzing this compound’s interaction with biological systems?
this compound derivatives (e.g., phospholipids with amine groups) interact with biomolecules via hydrogen bonding and electrostatic forces. Methodologies include:
- Molecular Dynamics (MD) Simulations : Model binding affinities and conformational changes in proteins.
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics between this compound derivatives and receptors.
- In Vitro Assays : Measure cytotoxicity or enzyme inhibition using cell cultures (e.g., HEK293 cells). Researchers must validate findings with orthogonal techniques to address false positives .
Q. How does the presence of functional groups in this compound derivatives affect their chemical stability?
Functional groups like hydroxyl (-OH) or phosphoryl (-PO₃) in derivatives (e.g., [(2R)-2-hydroxy-3-phosphoryl-azane]) alter stability via:
- Steric Effects : Bulky groups reduce hydrolysis rates.
- Electronic Effects : Electron-withdrawing groups increase susceptibility to nucleophilic attack. Accelerated stability testing (e.g., exposure to heat, light, or humidity) under ICH guidelines identifies degradation pathways. Pair these with quantum mechanical calculations to predict reactive sites .
Q. Methodological Considerations
- Literature Reviews : Use databases like SciFinder and Web of Science with keywords “this compound synthesis,” “amine thermodynamics,” or “this compound derivatives.” Filter by publication date (post-2010) to prioritize recent methodologies .
- Data Interpretation : Address outliers in datasets using Grubbs’ test or Dixon’s Q-test. For structural ambiguities, leverage crystallography databases (e.g., Cambridge Structural Database) .
- Ethical Compliance : Ensure safe handling protocols for this compound derivatives (e.g., fume hood use, PPE) due to their corrosive and toxic nature .
Properties
CAS No. |
9028-38-0 |
---|---|
Molecular Formula |
H114N38 |
Molecular Weight |
647.2 g/mol |
IUPAC Name |
azane |
InChI |
InChI=1S/38H3N/h38*1H3 |
InChI Key |
JPCCITSLMBKFNF-UHFFFAOYSA-N |
Canonical SMILES |
N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N |
Origin of Product |
United States |
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